molecular formula C21H33N5O15P2 B13817024 L-Alanyl-O-phosphono-L-seryl-O-phosphono-L-tyrosyl-L-seryl-L-alanine

L-Alanyl-O-phosphono-L-seryl-O-phosphono-L-tyrosyl-L-seryl-L-alanine

Cat. No.: B13817024
M. Wt: 657.5 g/mol
InChI Key: HVFFEESEZAFXBG-FQDAJMMCSA-N
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Description

Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is a synthetic phosphopeptide composed of five amino acids: alanine, phosphoserine, phosphotyrosine, serine, and alanine. This compound is of significant interest due to its role in studying protein phosphorylation, a critical regulatory mechanism in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The process includes the following steps:

    Resin Loading: The first amino acid, alanine, is attached to a solid resin.

    Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.

    Amino Acid Coupling: Subsequent amino acids (phosphoserine, phosphotyrosine, serine, and alanine) are sequentially added using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of phosphopeptides like Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine often employs automated peptide synthesizers to scale up the process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine can undergo various chemical reactions, including:

    Oxidation: The phosphotyrosine residue can be oxidized to form phosphotyrosine sulfoxide.

    Reduction: Reduction reactions can target the phosphate groups, converting them to hydroxyl groups.

    Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

    Substitution: Phosphorylation reagents like phosphoramidites are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include dephosphorylated peptides, oxidized phosphotyrosine derivatives, and substituted phosphopeptides.

Scientific Research Applications

Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.

    Biology: Helps in understanding protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential role in developing therapeutic agents targeting phosphorylation-related diseases.

    Industry: Utilized in the production of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine involves its interaction with protein kinases and phosphatases. These enzymes recognize the phosphorylated residues (phosphoserine and phosphotyrosine) and catalyze the transfer or removal of phosphate groups, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine: Similar structure but contains phosphothreonine instead of phosphoserine.

    Alanyl-phosphoseryl-phosphotyrosyl-threonyl-alanine: Contains threonine instead of serine.

Uniqueness

Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is unique due to its specific sequence and combination of phosphorylated residues, making it a valuable tool for studying specific phosphorylation events and their biological implications.

Properties

Molecular Formula

C21H33N5O15P2

Molecular Weight

657.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phosphonooxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C21H33N5O15P2/c1-10(22)17(28)25-16(9-41-43(37,38)39)20(31)24-14(7-12-3-5-13(27)6-4-12)18(29)26-15(8-40-42(34,35)36)19(30)23-11(2)21(32)33/h3-6,10-11,14-16,27H,7-9,22H2,1-2H3,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H,32,33)(H2,34,35,36)(H2,37,38,39)/t10-,11-,14-,15-,16-/m0/s1

InChI Key

HVFFEESEZAFXBG-FQDAJMMCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COP(=O)(O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(COP(=O)(O)O)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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